This compound can be classified under the category of pyrazinones, which are derivatives of pyrazine containing a carbonyl group. The presence of both an amino and a phenyl substituent distinguishes it from other similar compounds, enhancing its chemical reactivity and biological properties. It is often synthesized for research purposes in medicinal chemistry due to its structural features that may confer specific biological activities.
The synthesis of 3-Amino-5-phenylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors. A common method includes the reaction of a phenyl-substituted hydrazine with a diketone under acidic or basic conditions to form the pyrazinone ring.
The molecular structure of 3-Amino-5-phenylpyrazin-2(1H)-one features:
3-Amino-5-phenylpyrazin-2(1H)-one can participate in various chemical reactions due to its reactive functional groups:
The reactivity of this compound is influenced by the electronic effects of the amino and phenyl groups, which can stabilize or destabilize intermediates during reactions.
While specific mechanisms for 3-Amino-5-phenylpyrazin-2(1H)-one are not extensively documented, compounds with similar structures often exhibit biological activity through:
Research into related compounds suggests potential applications in treating conditions such as cancer or infectious diseases due to their ability to modulate biological targets.
3-Amino-5-phenylpyrazin-2(1H)-one has several potential applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in ongoing research efforts aimed at discovering new therapeutic agents.
The 3-aminopyrazin-2(1H)-one scaffold serves as a privileged chemotype in kinase inhibitor development due to its dual hydrogen-bonding capacity and ligand efficiency (LE > 0.45). Fragment libraries targeting kinases exploit this core through subpocket-guided diversification: the C5-phenyl group occupies the hydrophobic back pocket, while the N1 and C3 positions enable hinge-region interactions. As demonstrated by Karaman et al., such fragments achieve >50% inhibition against MPS1 and Aurora kinases at 100 µM despite low molecular weight (<250 Da) [1] [4]. Key design principles include:
Table 1: Kinase Inhibition Profiles of Key 3-Aminopyrazinone Fragments
C5 Substituent | Molecular Weight (Da) | Aurora A IC₅₀ (µM) | MPS1 % Inhibition (100 µM) | Selectivity Score (S₅₀%) |
---|---|---|---|---|
Phenyl | 187 | >100 | 42% | 0.08 |
4-Pyridyl | 188 | 58 | 89% | 0.12 |
N-Methylpyrazol-4-yl | 193 | 31 | 92% | 0.77 |
Quinolin-3-yl | 240 | 18 | 95% | 0.19 |
Optimization Strategy: Parallel synthesis generates 50+ analogs via late-stage diversification, achieving sub-μM inhibitors (e.g., quinoline derivatives, IC₅₀ = 0.18 µM vs Aurora B) [1] [4].
Suzuki-Miyaura coupling enables regioselective installation of aryl groups at C5 using halogenated pyrazinone precursors. Critical optimization parameters include:
Table 2: Solvent and Catalyst Impact on Coupling Efficiency
Boronic Acid | Solvent System | Catalyst (2 mol%) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Phenylboronic acid | IPA/H₂O (3:1) | Pd(PPh₃)₄ | 25 | 94 |
4-Pyridylboronic acid | DMI/H₂O (3:1) | Pd(OAc)₂/XPhos | 80 | 88 |
2-Quinolineboronic acid | Toluene/EtOH (2:1) | Pd₂(dba)₃/SPhos | 100 | 76 |
Mechanistic Insight: Base-mediated transmetalation proceeds via a boronate intermediate, with rate-limiting reductive elimination influenced by aryl sterics [6] [9].
The Hofmann rearrangement converts 3-carbamoyl precursors to 3-amino derivatives, crucial for installing the pharmacophoric amine. Key advances include:
Table 3: Substituent Effects on Hofmann Rearrangement Kinetics
C5 Substituent | Reagent | Time (h) | 3-Amino Product Yield (%) |
---|---|---|---|
COCH₃ | NaOBr | 2 | 68 |
4-Pyridyl | BTI, KOH | 1.5 | 92 |
CH₃ | PhI(OCOCF₃)₂ | 0.5 | 95 |
CN | Pb(OAc)₄ | 3 | 57 |
Limitation: Cyano substituents at C5 promote competitive Curtius degradation, requiring careful reagent selection [5].
N1-O2 differentiation enables directed ring annulation for tricyclic systems:
Synthetic Protocol:
Radical-based cyclizations construct fused heterocycles directly from acyclic precursors:
Table 4: Oxidative Cyclization Methods Comparison
Substrate | Oxidant/Catalyst | Product | Yield (%) | Application |
---|---|---|---|---|
3-Amino-5-(2-hydroxyaryl)pyrazinone | CuI/DTBP | Oxazolo[5,4-b]pyridine | 82 | Aurora kinase inhibitor |
3-(2-Aminobenzamido)pyrazinone | Fe(acac)₃/α-KG/O₂ | Pyridobenzoxazepinone | 75 | Anticancer screening |
C5-allyl 3-aminopyrazinone | Ru(bpy)₃Cl₂/hν (450 nm) | Dihydropyrano[2,3-b]pyrazine | 68 | FLT3 inhibition |
Mechanistic Pathway:
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5